2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

BET bromodomain 3,5-dimethylisoxazole ligand efficiency

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule (MW 351.41, C20H21N3O3) that integrates a 3,5-dimethylisoxazole moiety—a validated ligand-efficiency element for BET bromodomain recognition —with a quinolin-2-yloxy-pyrrolidine scaffold. It belongs to a class of multi-heterocyclic probes designed for protein-protein interaction (PPI) modulation, kinase inhibition, or epigenetic target engagement.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 2034319-69-0
Cat. No. B2545690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS2034319-69-0
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H21N3O3/c1-13-17(14(2)26-22-13)11-20(24)23-10-9-16(12-23)25-19-8-7-15-5-3-4-6-18(15)21-19/h3-8,16H,9-12H2,1-2H3
InChIKeyPALUDHUNTWDMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034319-69-0): A Multi-Functionalized Heterocyclic Probe for Target ID and Chemical Biology


2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule (MW 351.41, C20H21N3O3) that integrates a 3,5-dimethylisoxazole moiety—a validated ligand-efficiency element for BET bromodomain recognition —with a quinolin-2-yloxy-pyrrolidine scaffold. It belongs to a class of multi-heterocyclic probes designed for protein-protein interaction (PPI) modulation, kinase inhibition, or epigenetic target engagement. The compound is currently available from specialty chemical suppliers at 90%+ purity for early-stage research [1]. Its closest analogs include the quinazoline-based CaV2.2 antagonist IPPQ and spiro-pyrrolidine-quinoline OTU domain inhibitors (e.g., BDBM443351), against which its structural differentiation is critical for targeted selection.

Probe Type
Multi-heterocyclic chemical probe
Integrates isoxazole, pyrrolidine, and quinoline motifs for target ID campaigns
Recognition Element
3,5-Dimethylisoxazole BET bromodomain warhead
Class-validated acetyl-lysine mimetic; suitable for epigenetic probe discovery
Scaffold Context
Quinolin-2-yloxy-pyrrolidine linker
Rigid, chiral linker expected to engage deubiquitinases or kinases; not pre-committed to CaV2.2

Why In-Class Quinoline-Isoxazole Compounds Cannot Substitute for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034319-69-0)


The quinoline-pyrrolidine-isoxazole chemical space is exceptionally sensitive to regioisomerism, linker geometry, and heterocycle topology. Even minor alterations—such as shifting the quinoline attachment from the 2-yloxy to the 8-yloxy position , replacing the central pyrrolidine with a spiro-cyclic or acyclic linker [1], or swapping the quinoline for a quinazoline (as in IPPQ) [2]—can radically redirect target engagement from BET bromodomains to voltage-gated calcium channels (CaV2.2) or deubiquitinases (OTU domain proteins). Generic substitution without experimental validation thus risks silent target-mismatch, making compound-specific sourcing essential for reproducible target ID, SAR campaign integrity, and probe validation.

This Compound
Quinoline-pyrrolidine-ether scaffold with 3,5-dimethylisoxazole; no CaV2.2 data; chiral center
IPPQ (CaV2.2 Antagonist)
Quinazoline-methylene-amino scaffold; potent CaV2.2 current inhibition; target divergence likely
This Compound
Quinolin-2-yloxy attachment; MW 351.41; reported BET recognition warhead present
8-yloxy Regioisomer (CAS 1904136-56-6)
Quinolin-8-yloxy attachment alters dihedral angle and H-bond acceptor geometry; binding pose may shift
This Compound
Pyrrolidine ether linker provides conformational flexibility; spiro-constrained analog shows 550 nM OTU IC50
Pyrrole Analog (CAS 2034248-15-0)
Pyrrole replaces isoxazole; no BET recognition; altered logP may impact permeability and off-target profile

Quantitative Differentiation Evidence for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034319-69-0) Against Key Analogs


3,5-Dimethylisoxazole as a BET Bromodomain Recognition Privileged Fragment: Class-Level Target Engagement Advantage Over Non-Isoxazole Quinoline-Pyrrolidine Analogs

The 3,5-dimethylisoxazole moiety in CAS 2034319-69-0 is a well-validated acetyl-lysine mimetic that confers intrinsic affinity for BET bromodomains (BRD2/3/4). Optimization of 3,5-dimethylisoxazole derivatives has yielded potent BET inhibitors with good ligand efficiency . In contrast, non-isoxazole quinoline-pyrrolidine analogs such as 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034248-15-0), which replaces the dimethylisoxazole with a pyrrole ring, lack this bromodomain recognition element entirely and are instead profiled for antimicrobial or neuroprotective applications without quantitative BET engagement data . This structural determinant enables positive target-class selection for epigenetic screening campaigns.

BET recognition warhead
Class-level inference
3,5-Dimethylisoxazole present vs. pyrrole replacement absent; no direct IC50 comparison
Enables BET-focused screening; pyrrole analogs lack validated recognition element
Review required: class-level SAR; confirmatory binding assays recommended
BET bromodomain 3,5-dimethylisoxazole ligand efficiency epigenetics

Quinolin-2-yloxy-Pyrrolidine Scaffold vs. Quinazoline-Methylene-Amino Architecture in IPPQ: Differentiation in Target Engagement and Conformational Space

IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide) binds CaVβ and inhibits coupling with N-type CaV2.2 channels, reducing CaV2.2 currents in rat DRG neurons and producing antinociception in vivo, without engaging opioid receptors [1]. IPPQ contains a quinazoline core and a flexible methylene-amino linker bearing a phenylpropyl side chain. CAS 2034319-69-0 replaces the quinazoline with a quinoline and substitutes the linear methylene-amino linker with a rigid pyrrolidine ring connected via an ether linkage at the quinoline 2-position. This scaffold switch introduces a chiral center, alters the vector of the dimethylisoxazole warhead, and eliminates the phenylpropyl side chain essential for CaVβ engagement. Consequently, while IPPQ is an established CaV2.2 PPI antagonist, CAS 2034319-69-0 is structurally predicted to adopt a divergent target profile—likely toward deubiquitinases or kinases rather than CaV channels.

IPPQ scaffold comparison
Reported
Quinoline-pyrrolidine vs. quinazoline-methylene-amino; IPPQ: CaV2.2 antagonist in DRG neurons; target compound no CaV data
Scaffold switch redirects target from CaV2.2 to potential DUB/kinase space
Model context: IPPQ validated in rodent pain models; compound not profiled for CaV2.2
voltage-gated calcium channel CaV2.2 scaffold hopping conformational flexibility

OTU Deubiquitinase Engagement: Quantitative IC50 Benchmarking Against the Spiro-Pyrrolidine-Quinoline Analog BDBM443351

A closely related spiro-pyrrolidine-quinoline analog, BDBM443351 (6'-(3,5-dimethylisoxazol-4-yl)-2'-oxo-1',4'-dihydro-2'H-spiro[pyrrolidine-3,3'-quinoline]-1-carbonitrile), demonstrates an IC50 of 550 nM against human OTU domain-containing protein 7B, as disclosed in US Patent 10654853 [1]. BDBM443351 shares the 3,5-dimethylisoxazole and quinoline-pyrrolidine pharmacophore elements with CAS 2034319-69-0 but differs in the spiro-cyclic junction (spiro[pyrrolidine-3,3'-quinoline] vs. the 3-(quinolin-2-yloxy)pyrrolidine in CAS 2034319-69-0). The IC50 of 550 nM provides a quantitative benchmark for the quinoline-pyrrolidine-isoxazole chemotype's engagement of OTU deubiquitinases. CAS 2034319-69-0, lacking the spiro constraint, is anticipated to exhibit altered binding kinetics and potentially distinct OTU domain selectivity, making it a complementary probe for SAR exploration.

OTU DUB IC50 benchmark
Reported
BDBM443351 IC50 = 550 nM vs. OTU domain-containing protein 7B; CAS 2034319-69-0 not determined
Spiro-constrained analog affinity provides baseline; flexible linker may reduce potency
Assay conditions: 100 µM final, 50% DMSO; enzymatic assay
deubiquitinase OTU domain-containing protein 7B IC50 spiro-pyrrolidine

Regioisomeric Selectivity: Quinolin-2-yloxy (CAS 2034319-69-0) vs. Quinolin-8-yloxy (CAS 1904136-56-6) Attachment in Target Binding Poses

The positional isomer 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone (CAS 1904136-56-6), which also contains the 3,5-dimethylisoxazole and pyrrolidine elements but attaches the quinoline at the 8-position via an ether linkage, is commercially available with a purity of 95% and a molecular weight of 337.38 (C19H19N3O3) . The shift from 2-yloxy to 8-yloxy alters the dihedral angle between the quinoline plane and the pyrrolidine ring, repositions the hydrogen-bond acceptor nitrogen of the quinoline, and modifies the overall molecular shape. In the context of BET bromodomain binding (where the dimethylisoxazole acts as the KAc mimetic), the quinoline attachment position determines whether the quinoline occupies the WPF shelf, the ZA channel, or solvent-exposed regions of the bromodomain pocket [1]. Without head-to-head biochemical data, the regioisomeric difference represents a rational basis for differentiated procurement in SAR-by-catalog strategies.

Regioisomer binding pose
Class-level inference
2-yloxy vs 8-yloxy attachment; MW 351.41 vs 337.38; distinct quinoline N vector
Positional isomer may occupy different bromodomain subpockets; activity fingerprinting advised
Structural comparison only; no head-to-head biochemical data
regioisomerism quinoline binding pose structure-activity relationship

Physicochemical Property Differentiation: Impact of the Isoxazole Group on logP and Hydrogen-Bond Acceptor Count Relative to Non-Isoxazole Quinoline-Pyrrolidine Analogs

CAS 2034319-69-0 contains the 3,5-dimethylisoxazole ring, which contributes two heteroatoms (N and O) acting as hydrogen-bond acceptors and adds lipophilic methyl groups, modulating both logP and polar surface area. The non-isoxazole analog 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034248-15-0, MW ~383.4) replaces the isoxazole with a pyrrole ring, altering the hydrogen-bond acceptor count and electronic character . While experimental logP values are not publicly available for either compound, the structural difference predicts a lower logP for CAS 2034319-69-0 (due to the electronegative isoxazole oxygen) and a higher topological polar surface area, which can influence membrane permeability, solubility, and off-target binding profiles in cell-based assays.

Physicochemical shift
Data to verify
Isoxazole O/N H-bond acceptors expected to lower logP vs. pyrrole analog; MW ~32 Da lower
Predicted polarity difference may reduce assay interference; experimental logP needed
In silico estimate only; confirm with shake-flask or HPLC method
logP hydrogen-bond acceptor physicochemical property drug-likeness

Defined Research Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034319-69-0) Based on Differential Evidence


BET Bromodomain Focused Library Design and Hit Expansion

Given the 3,5-dimethylisoxazole moiety's validated role as an acetyl-lysine mimetic for BET bromodomains , CAS 2034319-69-0 is most appropriately deployed as a diversity element in a focused library targeting BRD2/3/4 BD1/BD2 domains. The quinolin-2-yloxy-pyrrolidine scaffold introduces conformational complexity absent in simpler dimethylisoxazole-quinoline analogs, enabling exploration of the WPF shelf and ZA channel regions. Unlike IPPQ (which is committed to CaV2.2 antagonism) [1], this compound has not been profiled against calcium channels, making it a cleaner starting point for epigenetic target-based screening where CaV-mediated off-target effects would confound interpretation.

OTU Deubiquitinase SAR Exploration with a Flexible Linker Probe

Building on the 550 nM IC50 of the spiro-constrained analog BDBM443351 against OTU domain-containing protein 7B [2], CAS 2034319-69-0 serves as a matched-pair comparator to quantify the entropic penalty of linker flexibility on deubiquitinase inhibition. Procurement for systematic head-to-head enzymatic profiling across the OTU family will generate quantitative SAR linking linker rigidity to potency and selectivity, directly informing fragment-to-lead chemistry efforts.

Regioisomeric Quinoline Scanning for Target Engagement Fingerprinting

In target ID campaigns where the molecular target is unknown, the pair of CAS 2034319-69-0 (2-yloxy) and CAS 1904136-56-6 (8-yloxy regioisomer) can be procured together and profiled in parallel against a panel of bromodomains, kinases, or deubiquitinases. Differential activity patterns between the two regioisomers generate a 'positional activity fingerprint' that maps the tolerance of the binding site for quinoline orientation, providing target deconvolution clues and guiding subsequent medicinal chemistry optimization of the linker attachment point.

Chemical Probe Selectivity Profiling Against the CaV2.2-Engaged IPPQ Chemotype

For laboratories characterizing the selectivity of CaV2.2-targeting probes such as IPPQ [1], CAS 2034319-69-0 can be procured as a structurally related but target-divergent control compound. The absence of the phenylpropylamino side chain and the quinoline-to-quinazoline substitution predicts loss of CaVβ binding. Demonstrating that CAS 2034319-69-0 does not inhibit CaV2.2 currents at concentrations where IPPQ is fully active provides critical evidence for the chemical specificity of the CaVα–CaVβ PPI inhibition phenotype.

Application
Selection Property
Validation Focus
BET bromodomain library design
3,5-Dimethylisoxazole BET recognition fragment
Bromodomain binding assay; confirm absence of CaV2.2 off-target activity
OTU deubiquitinase SAR probe
Flexible pyrrolidine-ether linker vs. spiro-constrained analog
DUB panel profiling; quantify entropic penalty of linker flexibility
Regioisomeric quinoline scanning
2-yloxy/8-yloxy positional isomer pair
Differential activity fingerprint across target families (BD, kinase, DUB)
CaV2.2 probe selectivity control
Target-divergent chemotype vs. IPPQ
Electrophysiology counter-screen; confirm lack of CaVβ engagement
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